Specific Scientific Field: This application falls under the field of Chemistry, specifically Photophysical Studies.
Summary of the Application: The compound “1-(4-Ethynyl-phenyl)-2-bromo-ethanone” is used in the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene, a cyan-light emitting molecule. This molecule shows an aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .
Methods of Application or Experimental Procedures: The synthesis involves the reaction of ferrocenecarboxaldehyde (Fc-CHO) and 1,3,5-triphenylbenzene in methanol. The mixture is stirred at room temperature for 24 hours .
Results or Outcomes: The result of this experiment is the successful synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene. The photoluminescence of the crystals is essentially the same as that of dilute chloroform solutions. Studies of this cyan-light emitting substance in mixtures of chloroform and methanol revealed the aiee feature that boosts its fluorescence quantum yield from 13% up to 74% .
1-(4-Ethynyl-phenyl)-2-bromo-ethanone is an organic compound notable for its unique structure, which features a bromoethanone group attached to a phenyl ring with an ethynyl substituent. Its molecular formula is , and it has a CAS number of 98993-86-3. The compound is characterized by the presence of both bromine and ethynyl groups, which contribute to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.
While specific biological activity data for 1-(4-Ethynyl-phenyl)-2-bromo-ethanone may be limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the ethynyl group can enhance interactions with biological targets, potentially leading to applications in drug development. Research into its derivatives suggests that modifications to the structure may yield compounds with anti-cancer, anti-inflammatory, or antimicrobial activities.
Several methods exist for synthesizing 1-(4-Ethynyl-phenyl)-2-bromo-ethanone:
1-(4-Ethynyl-phenyl)-2-bromo-ethanone finds applications in various fields:
The interaction studies involving 1-(4-Ethynyl-phenyl)-2-bromo-ethanone focus on its reactivity patterns and potential biological interactions. The ethynyl group acts as a nucleophile during coupling reactions, while the bromine atom can be displaced by various nucleophiles, leading to diverse substituted products. Understanding these interactions is crucial for developing new compounds with desired biological activities.
Here are some compounds that share structural similarities with 1-(4-Ethynyl-phenyl)-2-bromo-ethanone:
| Compound Name | Key Features |
|---|---|
| 1-(4-Ethynyl-phenyl)ethanone | Lacks the bromine atom; less reactive in substitution reactions. |
| 1-(4-Bromo-phenyl)-2-ethynyl-ethanone | Similar structure but different substitution patterns; variations in reactivity. |
| 4-Ethynylacetophenone | Another related compound with similar applications in organic synthesis. |
1-(4-Ethynyl-phenyl)-2-bromo-ethanone is unique due to its combination of both ethynyl and bromo groups, which provide a versatile platform for various chemical transformations. This dual functionality enhances its potential applications across multiple fields, distinguishing it from other similar compounds.